Positional Isomerism: 4,5- vs. 4,6-Dimethyl Substitution Defines Distinct Chemical Entities
The target compound (CAS 1219911-96-2) and the 4,6-dimethyl isomer (CAS 1350989-21-7) share identical molecular formula (C14H18N2OS) and molecular weight (262.37 g/mol) but differ in the substitution position on the benzothiazole ring . In the Aurora B kinase inhibitor literature, 2-aminobenzothiazole derivatives exhibit potency differences driven by substitution pattern, with certain urea-linked analogs achieving IC50 values as low as 0.047 μM against Aurora B and selectivity ratios >100-fold over Aurora A, while structurally similar analogs with modified substituent positions showed reduced potency or complete loss of selectivity [1]. No published head-to-head data exist for the target compound versus its 4,6-isomer; however, the established structure-activity relationship (SAR) in the 2-aminobenzothiazole class indicates that a change in methyl group position can alter biological target binding, making these two isomers non-interchangeable in any assay context [2].
| Evidence Dimension | Regiochemical substitution pattern on benzothiazole core |
|---|---|
| Target Compound Data | 4,5-dimethyl substituted benzo[d]thiazol-2-amine (CAS 1219911-96-2) |
| Comparator Or Baseline | 4,6-dimethyl substituted isomer (CAS 1350989-21-7); unsubstituted N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine |
| Quantified Difference | No direct comparative bioactivity data available; class-level SAR demonstrates that methyl position changes alter Aurora B kinase IC50 values by >10-fold and selectivity profiles [1] |
| Conditions | Class-level inference from 2-aminobenzothiazole Aurora B kinase inhibitor SAR studies (in vitro kinase assays, HeLa cell lines) [1] |
Why This Matters
These are distinct chemical entities; substitution with the 4,6-isomer without revalidation introduces uncontrolled experimental variables.
- [1] Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry, 2017, 25(14): 3614-3622. Compounds 15g and 15k showed potent Aurora B inhibition with selectivity over Aurora A. View Source
- [2] Class-level evidence: Haider K et al. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors, 2024. View Source
